molecular formula C14H13NO3S B14123595 3-[2-[(2-Methyl-1,3-thiazol-4-yl)methoxy]phenyl]prop-2-enoic acid

3-[2-[(2-Methyl-1,3-thiazol-4-yl)methoxy]phenyl]prop-2-enoic acid

Cat. No.: B14123595
M. Wt: 275.32 g/mol
InChI Key: RREQHKFVRYQJJL-UHFFFAOYSA-N
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Description

3-[2-[(2-Methyl-1,3-thiazol-4-yl)methoxy]phenyl]prop-2-enoic acid is a compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[2-[(2-Methyl-1,3-thiazol-4-yl)methoxy]phenyl]prop-2-enoic acid typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a reaction between α-haloketones and thiourea.

    Attachment of the Phenyl Group: The phenyl group is introduced via a nucleophilic substitution reaction.

    Introduction of the Prop-2-enoic Acid Moiety: This step involves the reaction of the intermediate compound with acrylic acid under specific conditions to form the final product.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the double bond in the prop-2-enoic acid moiety, converting it to a single bond.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole ring and the phenyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products:

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Saturated propanoic acid derivatives.

    Substitution Products: Various substituted thiazole and phenyl derivatives.

Scientific Research Applications

3-[2-[(2-Methyl-1,3-thiazol-4-yl)methoxy]phenyl]prop-2-enoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.

    Medicine: Explored for its anti-inflammatory, analgesic, and anticancer properties.

    Industry: Utilized in the development of dyes, pigments, and chemical reaction accelerators.

Mechanism of Action

The mechanism of action of 3-[2-[(2-Methyl-1,3-thiazol-4-yl)methoxy]phenyl]prop-2-enoic acid involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and proteins involved in various biological pathways.

    Pathways Involved: The compound may inhibit or activate certain pathways, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

    Sulfathiazole: An antimicrobial drug with a thiazole ring.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal agent with a thiazole structure.

Comparison:

    Uniqueness: 3-[2-[(2-Methyl-1,3-thiazol-4-yl)methoxy]phenyl]prop-2-enoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

    Differences: While similar compounds may share the thiazole ring, the presence of the prop-2-enoic acid moiety and the specific substitution pattern on the phenyl ring differentiate this compound from others.

Properties

Molecular Formula

C14H13NO3S

Molecular Weight

275.32 g/mol

IUPAC Name

3-[2-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl]prop-2-enoic acid

InChI

InChI=1S/C14H13NO3S/c1-10-15-12(9-19-10)8-18-13-5-3-2-4-11(13)6-7-14(16)17/h2-7,9H,8H2,1H3,(H,16,17)

InChI Key

RREQHKFVRYQJJL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)COC2=CC=CC=C2C=CC(=O)O

Origin of Product

United States

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